Role in Scientific Research: * Pharmaceutical Research: Imidazo[1,2-a]pyridines have shown promise as potential drug candidates for various diseases. Research has explored their activity against parasites like Leishmania and Trypanosoma [, , ], as well as their potential as anticancer agents [, , , ].
Chemical Probes:* Derivatives of imidazo[1,2-a]pyridine have been investigated for their ability to interact with specific biological targets, such as sirtuins [] and the excitatory amino acid transporter subtype 3 (EAAT3) [], making them valuable tools for studying these targets and related biological processes.
CLMNP is classified under heterocyclic compounds due to its cyclic structure that contains nitrogen atoms. It is synthesized through specific chemical reactions involving precursors such as 2-chloro-3-methylnicotinic acid and 3-nitrophenylacetic acid. This compound is primarily used for research purposes and has shown potential in various scientific applications, particularly in medicinal chemistry.
The synthesis of 3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine can be achieved through a condensation reaction involving 2-chloro-3-methylnicotinic acid, 3-nitrophenylacetic acid, and ammonium acetate. This method typically involves the following steps:
The reaction parameters such as temperature, time, and concentration of reactants can significantly affect the yield and purity of the final product.
The molecular structure of 3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine features a bicyclic system consisting of a pyridine ring fused with an imidazole ring. Key structural characteristics include:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement and confirm the positions of substituents.
The structural architecture of 3-chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine demonstrates strategic modifications at three key positions on the core heterocyclic system. Position 2 is occupied by a 3-nitrophenyl group, which introduces substantial steric bulk and strong electron-withdrawing character due to the para-oriented nitro substituent on the aromatic ring. This arrangement facilitates π-π stacking interactions with biological targets and significantly influences the compound's electron distribution. At position 3, a chlorine atom provides a site for nucleophilic substitution reactions and contributes to the molecule's overall dipole moment. Position 7 features a methyl group, which serves as an electron-donating substituent that counterbalances the electron-deficient regions of the molecule. This calculated juxtaposition of electronically opposing groups creates a push-pull system across the planar heterocyclic framework, enhancing both the reactivity and binding capabilities of the molecule [4].
This structural configuration aligns with clinically validated imidazo[1,2-a]pyridine pharmacophores while introducing distinctive features. Unlike the hypnotic drug zolpidem (which contains a dimethylcarboxamide moiety at position 6 and a methyl group at position 2), or the cardiotonic agent olprinone (featuring a pyridone extension), this derivative prioritizes halogen and nitroaryl functionalities that favor interactions with enzymatic targets involved in neurodegenerative and infectious diseases. The presence of the chloro substituent at C3 rather than C8 (as seen in antiparasitic derivatives) further distinguishes its spatial orientation and electronic properties. The methyl group at C7 offers metabolic stability compared to unsubstituted analogs, potentially extending biological half-life without significantly increasing molecular weight or logP values [4] [9].
Compound Name | C2 Substituent | C3 Substituent | C7 Substituent | Therapeutic Application |
---|---|---|---|---|
3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | 3-Nitrophenyl | Chloro | Methyl | Cholinesterase inhibition, Antimicrobial |
Zolpidem | Methyl | - | - | Sedative/Hypnotic |
Olprinone | - | - | Pyridone moiety | Cardiotonic |
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 4-Nitrophenyl | Hydrogen | Methyl | AChE inhibition |
3-Chloro-8-methylimidazo[1,2-a]pyridine | - | Chloro | Methyl | Antiparasitic |
The 3-nitrophenyl moiety at position 2 serves as a masterful design element that fulfills multiple roles in molecular recognition. As a strong electron-withdrawing group, it dramatically reduces electron density across the imidazo[1,2-a]pyridine system, particularly at positions 3 and 7, creating electrophilic centers primed for interaction with nucleophilic residues in enzyme binding sites. The nitro group specifically engages in dipole-dipole interactions with amino acid side chains and participates in charge-transfer complexes within hydrophobic protein pockets. The meta-orientation of the nitro group provides an optimal spatial arrangement that avoids steric clashes while maintaining conjugation with the phenyl ring. This configuration significantly enhances binding to cholinesterase enzymes, with studies demonstrating that analogs featuring electron-withdrawing aryl groups at C2 exhibit substantially greater inhibitory potency against acetylcholinesterase (AChE) compared to those with electron-donating groups [4].
The chlorine atom at position 3 functions as a versatile bioisostere that combines steric moderation with favorable electronic properties. Its moderate size prevents excessive molecular bulk while its electronegativity induces localized electron deficiency, creating a hydrogen bond acceptor site. The carbon-chlorine bond provides metabolic stability by resisting oxidative degradation, thereby extending biological half-life. Crucially, this chlorine serves as a strategic synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, enabling the generation of diverse analogs without reconstructing the core scaffold. In biological systems, the chloro substituent enhances membrane permeability, particularly against Gram-positive pathogens where chloro derivatives demonstrate MIC values of 16-32 µg/mL, comparable to established antibiotics like linezolid [7].
The methyl group at position 7 provides a contrasting electron-donating effect that balances the electron-withdrawing properties of the nitroaryl and chloro substituents. This methyl substituent increases lipophilicity (measured by XLogP3 ≈ 4.6) without excessive hydrophobicity, maintaining favorable partition coefficients for blood-brain barrier penetration in neurological targets. Its steric contribution is minimal, allowing unhindered approach to target binding sites while providing modest protection against oxidative metabolism at adjacent positions [4].
Substituent Position | Group | Electronic Effect | Key Biological Contributions | Synthetic Versatility |
---|---|---|---|---|
C2 | 3-Nitrophenyl | Strong π-acceptor | Enhanced AChE inhibition (π-π stacking with Trp286), Increased antimicrobial activity via membrane disruption | Suzuki coupling, Nucleophilic aromatic substitution |
C3 | Chloro | σ-withdrawing/π-donating | Metabolic stability, Improved pharmacokinetics, Hydrogen bonding capability | Nucleophilic substitution, Cross-coupling reactions |
C7 | Methyl | σ-donating | Metabolic stabilization, Optimal logP (≈4.6), Electron density modulation | Oxidation to carboxylic acid, Functional group interconversion |
The strategic design of 3-chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine specifically addresses limitations in current pharmacotherapy across multiple disease domains. In neurodegenerative disorders, the compound targets the cholinergic deficit in Alzheimer's pathology by inhibiting cholinesterases more effectively than simpler analogs lacking the nitro group. For infectious diseases, the chloro and nitro substituents create redox imbalance in parasites by disrupting ferredoxin-mediated electron transport, offering potential against drug-resistant strains. The compound's structural features also enable interactions with kinase targets (26.7% probability according to in silico predictions) relevant in oncology, particularly against lung cancer cell lines where close analogs demonstrate promising GI₅₀ values of approximately 22 µM [2] [4].
The therapeutic relevance of this compound is magnified by its potential to overcome drug resistance mechanisms. In antiprotozoal applications, the electron-withdrawing nitro group facilitates activation in anaerobic parasites, generating cytotoxic radicals that overcome resistance to nitroheterocyclic drugs like metronidazole. Against Gram-positive bacteria, the compound's mechanism avoids common resistance pathways, acting through membrane disruption rather than traditional target inhibition. The molecule's balanced amphiphilic character, resulting from its carefully positioned substituents, enables penetration through both Gram-negative outer membranes and fungal cell walls, addressing a critical limitation of many existing antimicrobial agents [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: